Cas no 423147-31-3 (5-(4-Iodophenyl)-1H-pyrazol-3-amine)

5-(4-Iodophenyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 3-position and a 4-iodophenyl moiety at the 5-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The iodine substituent enhances reactivity in cross-coupling reactions, enabling efficient derivatization. The amino group offers further functionalization potential, making it valuable in medicinal chemistry for designing biologically active molecules. Its well-defined crystalline form ensures consistent purity and stability, supporting reproducible research outcomes. Suitable for use in Suzuki-Miyaura and Buchwald-Hartwig reactions, it is a practical intermediate for developing targeted compounds.
5-(4-Iodophenyl)-1H-pyrazol-3-amine structure
423147-31-3 structure
Product Name:5-(4-Iodophenyl)-1H-pyrazol-3-amine
CAS No:423147-31-3
MF:C9H8IN3
MW:285.084393501282
MDL:MFCD01080410
CID:892778
PubChem ID:876082
Update Time:2025-06-08

5-(4-Iodophenyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Iodophenyl)-1H-pyrazol-3-amine
    • 5-(4-Iodo-phenyl)-2H-pyrazol-3-ylamine
    • 5-(4-IODOPHENYL)-2H-PYRAZOL-3-YLAMINE
    • G74769
    • HMS1584O16
    • MFCD16556306
    • SR-01000221634-1
    • AG-690/11303153
    • YRA14731
    • 423147-31-3
    • Cambridge id 5843111
    • EN300-72085
    • AKOS008077780
    • MFCD01080410
    • SCHEMBL18966078
    • 3-Amino-5-(4-iodophenyl)-1H-pyrazole
    • 3-(4-IODOPHENYL)-1H-PYRAZOL-5-AMINE
    • 3-(4-iodophenyl)-1H-pyrazol-5-ylamine
    • SY191878
    • SR-01000221634
    • AB08228
    • AB00098937-01
    • AKOS009097707
    • DB-070291
    • Z1266823213
    • CS-0341383
    • MDL: MFCD01080410
    • Inchi: 1S/C9H8IN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
    • InChI Key: DLALNTSJBUVVDM-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)C1=CC(N)=NN1

Computed Properties

  • Exact Mass: 284.97600
  • Monoisotopic Mass: 284.97629g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • PSA: 54.70000
  • LogP: 2.84470

5-(4-Iodophenyl)-1H-pyrazol-3-amine Security Information

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5-(4-Iodophenyl)-1H-pyrazol-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:423147-31-3)5-(4-Iodophenyl)-1H-pyrazol-3-amine
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Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:37
Price ($):164.0/240.0/481.0
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Additional information on 5-(4-Iodophenyl)-1H-pyrazol-3-amine

Recent Advances in the Study of 5-(4-Iodophenyl)-1H-pyrazol-3-amine (CAS: 423147-31-3)

5-(4-Iodophenyl)-1H-pyrazol-3-amine (CAS: 423147-31-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its iodophenyl and pyrazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of kinase activity and inflammatory pathways. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, aiming to harness its pharmacological properties for drug development.

The compound's unique structural features, including the iodine atom at the para position of the phenyl ring, contribute to its ability to interact with biological targets selectively. Researchers have explored its role as a scaffold for designing novel kinase inhibitors, given its affinity for ATP-binding sites in kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-(4-Iodophenyl)-1H-pyrazol-3-amine exhibited potent inhibitory activity against JAK2 and FLT3 kinases, which are implicated in hematologic malignancies and autoimmune disorders.

In addition to its kinase inhibitory properties, 5-(4-Iodophenyl)-1H-pyrazol-3-amine has been investigated for its anti-inflammatory effects. A preclinical study highlighted its ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 by modulating the NF-κB signaling pathway. These findings suggest its potential as a lead compound for developing therapeutics for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Recent advancements in synthetic methodologies have also facilitated the scalable production of 5-(4-Iodophenyl)-1H-pyrazol-3-amine and its analogs. A novel one-pot synthesis approach, reported in Organic Letters, has improved yield and purity while reducing the environmental impact of the synthesis process. This development is critical for enabling further pharmacological and toxicological studies, paving the way for clinical translation.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 5-(4-Iodophenyl)-1H-pyrazol-3-amine, such as its solubility and metabolic stability. Current research efforts are directed toward structural modifications, including the introduction of hydrophilic groups and bioisosteric replacements, to enhance its drug-like characteristics. Collaborative initiatives between academic and industrial researchers are expected to accelerate the progression of this compound into preclinical development.

In conclusion, 5-(4-Iodophenyl)-1H-pyrazol-3-amine represents a versatile scaffold with significant therapeutic potential. Its dual role as a kinase inhibitor and anti-inflammatory agent underscores its relevance in addressing unmet medical needs. Continued research into its mechanism of action, structure-activity relationships, and formulation strategies will be essential for realizing its full clinical potential.

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(CAS:423147-31-3)5-(4-Iodophenyl)-1H-pyrazol-3-amine
A872908
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):164.0/240.0/481.0
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